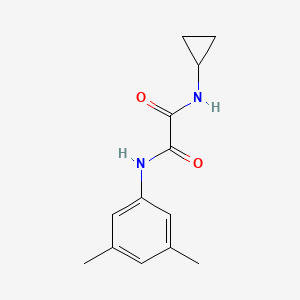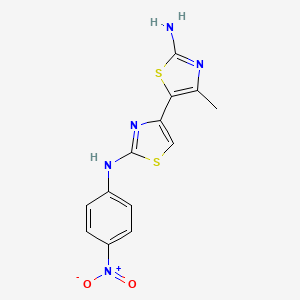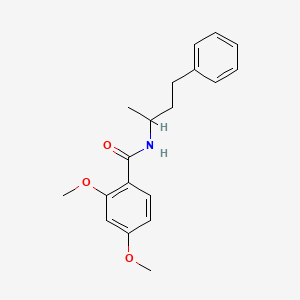methanol](/img/structure/B3946583.png)
[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol
Overview
Description
[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol, also known as NBPM, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as cancer therapy, drug delivery, and imaging.
Mechanism of Action
The mechanism of action of [1-(4-nitrobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol is not fully understood. However, it has been suggested that this compound exerts its cytotoxic effects by inducing apoptosis through the activation of caspase-3 and caspase-9. This compound has also been reported to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to inhibit the growth of cancer cells by inhibiting the activity of topoisomerase II. Furthermore, this compound has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a potential candidate for bioimaging applications.
Advantages and Limitations for Lab Experiments
One of the advantages of [1-(4-nitrobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol is its potential use in cancer therapy. This compound has been found to exhibit significant cytotoxicity against cancer cells, making it a potential candidate for the development of anticancer drugs. This compound has also been explored for its potential use in drug delivery systems and imaging applications.
However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its potential side effects.
Future Directions
There are several future directions for the research of [1-(4-nitrobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol. One potential direction is the development of this compound-based anticancer drugs. Further studies are needed to determine the efficacy and safety of this compound-based drugs in preclinical and clinical settings.
Another potential direction is the development of this compound-based drug delivery systems. This compound can be used as a targeting ligand for the delivery of drugs to cancer cells, thereby increasing the efficacy of the drugs and reducing their side effects.
Furthermore, this compound can be explored for its potential use in bioimaging applications. This compound can be used as a fluorescent probe for the detection of various biomolecules in living cells, making it a potential candidate for the development of biosensors.
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as cancer therapy, drug delivery, and imaging. Further studies are needed to determine the efficacy and safety of this compound and its potential applications in various fields.
Scientific Research Applications
[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol has been widely studied for its potential applications in cancer therapy. In a recent study, this compound was found to exhibit significant cytotoxicity against human breast cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound was also found to be effective in inhibiting the growth of human lung cancer cells and inducing cell death.
This compound has also been explored for its potential use in drug delivery systems. In a study, this compound was used as a targeting ligand for the delivery of doxorubicin to cancer cells. The results showed that this compound-doxorubicin conjugate exhibited higher cytotoxicity against cancer cells compared to free doxorubicin.
Furthermore, this compound has been investigated for its potential use in imaging applications. In a study, this compound was used as a fluorescent probe for the detection of copper ions in living cells. The results showed that this compound exhibited high selectivity and sensitivity towards copper ions, making it a potential candidate for bioimaging applications.
properties
IUPAC Name |
[1-[(4-nitrophenyl)methyl]benzimidazol-2-yl]-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-20(16-6-2-1-3-7-16)21-22-18-8-4-5-9-19(18)23(21)14-15-10-12-17(13-11-15)24(26)27/h1-13,20,25H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKDYEIDDZEJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3946512.png)
![N-[3-(5-ethyl-2-pyrimidinyl)phenyl]acetamide](/img/structure/B3946513.png)
![4-chloro-2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3946518.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3946527.png)
![2-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3946534.png)
![2-(2-thienyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3946552.png)
![1H-indole-2,3-dione 3-{[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone}](/img/structure/B3946556.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(propylsulfonyl)piperazine](/img/structure/B3946559.png)

![2-(benzylthio)-N-[1-(4-bromophenyl)ethyl]benzamide](/img/structure/B3946565.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3946568.png)
![[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3946594.png)